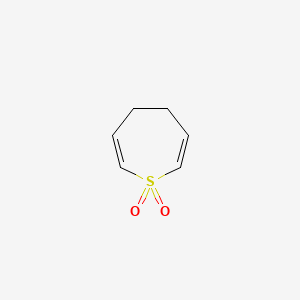
4,5-Dihydrothiepin 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydrothiepin 1,1-dioxide is a heterocyclic compound with the molecular formula C6H8O2S It is a sulfone derivative of thiepin, characterized by a seven-membered ring containing sulfur and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydrothiepin 1,1-dioxide typically involves the reaction between sulfur dioxide and vinyldiazomethane. This reaction yields the desired compound through a probable mechanism involving the formation of intermediate episulphones . The reaction conditions generally require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained efficiently .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydrothiepin 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield sulfoxides and sulfones, while reduction reactions produce sulfides. Substitution reactions result in the formation of various substituted thiepin derivatives.
Applications De Recherche Scientifique
4,5-Dihydrothiepin 1,1-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,5-Dihydrothiepin 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may interact with enzymes and receptors involved in metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiepin: The parent compound of 4,5-Dihydrothiepin 1,1-dioxide, lacking the sulfone group.
1,2,4-Benzothiadiazine 1,1-dioxide: A related compound with a similar sulfone group but a different ring structure.
4,5-Dihydro-3-methylthiophene 1,1-dioxide: Another sulfone derivative with a different substitution pattern.
Uniqueness
This compound is unique due to its seven-membered ring structure and the presence of both sulfur and oxygen atoms. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
29520-87-4 |
|---|---|
Formule moléculaire |
C6H8O2S |
Poids moléculaire |
144.19 g/mol |
Nom IUPAC |
4,5-dihydrothiepine 1,1-dioxide |
InChI |
InChI=1S/C6H8O2S/c7-9(8)5-3-1-2-4-6-9/h3-6H,1-2H2 |
Clé InChI |
FAQFAFHVYALEBP-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CS(=O)(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


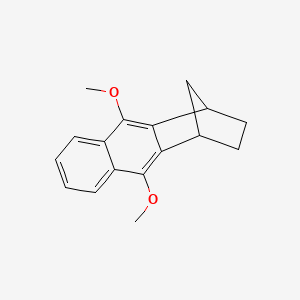
![(E,E)-N,N'-[Methylenedi(4,1-phenylene)]bis[1-(4-chlorophenyl)methanimine]](/img/structure/B11952481.png)
![tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane](/img/structure/B11952489.png)

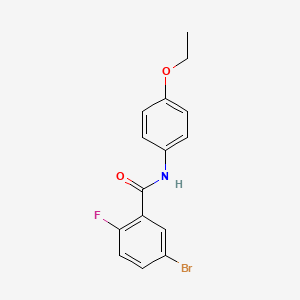
![N-Butyl-N'-[4-(diethylamino)phenyl]urea](/img/structure/B11952512.png)

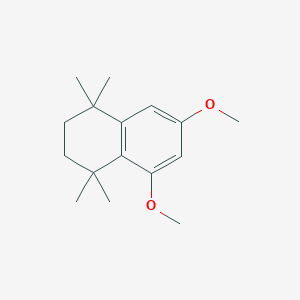


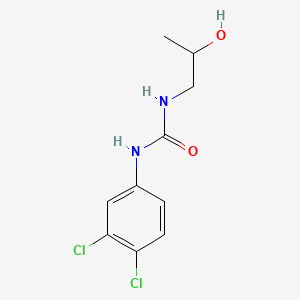


![1-Butyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11952562.png)
